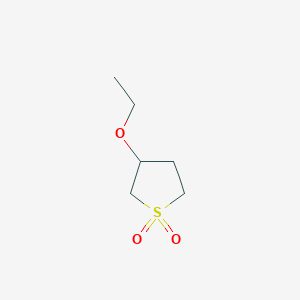

3-Ethoxysulfolane

Description

Properties

CAS No. |

17200-24-7 |

|---|---|

Molecular Formula |

C6H12O3S |

Molecular Weight |

164.22 g/mol |

IUPAC Name |

3-ethoxythiolane 1,1-dioxide |

InChI |

InChI=1S/C6H12O3S/c1-2-9-6-3-4-10(7,8)5-6/h6H,2-5H2,1H3 |

InChI Key |

RZHPOELDGBAIIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxysulfolane typically involves the reaction of sulfolane with ethylating agents under controlled conditions. One common method is the reaction of sulfolane with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the ethylation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large reactors and automated systems to maintain consistent product quality .

Chemical Reactions Analysis

Reactivity of Sulfolane Derivatives

Sulfolane (tetramethylene sulfone) and its substituted analogs are polar aprotic solvents with applications in organic synthesis, catalysis, and polymer chemistry. Key reaction pathways observed in sulfolane derivatives include:

Hydrogenation

-

Sulfolene (butadiene sulfone) undergoes catalytic hydrogenation over Raney nickel at 20 bar and 60°C to yield sulfolane (65% yield) .

-

Substituted sulfolenes (e.g., 3-methyl sulfolene) may follow similar hydrogenation pathways, but no data exists for ethoxy-substituted analogs.

Acid/Base Stability

-

Sulfolane derivatives are generally stable in acidic media. For example, sulfolene is unaffected by concentrated HNO₃ .

-

Alkaline conditions promote proton exchange in sulfolene (e.g., deuterium exchange at C2/C5 positions with D₂O, catalyzed by NaCN) .

Thermal Decomposition

-

3-Methyl sulfolane undergoes pyrolysis via a comparative rate technique, producing sulfur dioxide and hydrocarbons .

-

Thermal stability of ethoxysulfolane remains unstudied, but analogous decomposition pathways (C–S bond cleavage) are plausible.

Potential Reactivity of 3-Ethoxysulfolane

Based on structural analogs, hypothetical reaction pathways for this compound include:

Gaps in Literature

No peer-reviewed studies explicitly investigate this compound. Key research gaps include:

-

Synthesis: No methods for preparing this compound are documented.

-

Kinetics/Mechanisms: Reaction thermodynamics, activation energies, and solvent effects remain uncharacterized.

-

Applications: Potential uses in catalysis or electrochemistry are unexplored.

Recommendations for Future Research

-

Synthetic Routes: Explore ethoxylation of sulfolene or sulfolane using ethanol under acid/base catalysis.

-

Stability Studies: Assess thermal and hydrolytic stability under varying pH and temperature conditions.

-

Computational Modeling: Use DFT calculations to predict reactivity and transition states for substitution or elimination reactions.

Scientific Research Applications

3-Ethoxysulfolane has diverse applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring polar aprotic solvents.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is employed in the production of specialty chemicals, polymers, and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 3-Ethoxysulfolane involves its interaction with molecular targets through its sulfolane ring and ethoxy group. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery, it may enhance the solubility and stability of active pharmaceutical ingredients, facilitating their transport across biological membranes .

Comparison with Similar Compounds

Table 1: Substituent Effects on Sulfolane Derivatives

Research Findings

- Substituent size and polarity directly correlate with solubility trends. Hydroxyl groups enhance aqueous solubility, while alkoxy groups favor organic phases .

- Methyl substituents reduce reactivity in polar reactions but improve stability in non-polar environments .

- Ethoxy derivatives are understudied in the provided evidence, but extrapolation suggests intermediate properties between methoxy and larger alkyl groups.

Biological Activity

3-Ethoxysulfolane is a sulfolane derivative with potential biological activities that have been explored in various studies. This compound is of interest due to its unique chemical structure, which may impart specific interactions with biological systems. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data on its effects.

This compound has the following chemical properties:

- Chemical Formula : C7H14O2S

- Molecular Weight : 162.25 g/mol

- Structure : It contains a sulfone group (–SO2–) attached to a saturated carbon chain, contributing to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that sulfolane derivatives exhibit antimicrobial activity. For instance, studies on related compounds suggest that the sulfonyl group can enhance the interaction with microbial membranes, leading to disruption and cell death.

- Case Study : A study investigated the antimicrobial effects of various sulfolanes, including this compound, against common pathogens such as E. coli and S. aureus. The results indicated that this compound showed moderate inhibitory activity, with a minimum inhibitory concentration (MIC) ranging from 250 to 500 µg/mL.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using various cell lines.

- Findings : In vitro assays demonstrated that concentrations above 100 µM resulted in significant reductions in cell viability in human cancer cell lines. The compound appears to induce apoptosis, as evidenced by increased annexin V staining in treated cells.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 55 |

| 200 | 30 |

Enzymatic Inhibition

This compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.

- Example : A study reported that it inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

The biological activity of this compound is hypothesized to involve:

- Membrane Disruption : The sulfonyl group may interact with lipid bilayers, causing structural changes.

- Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites, leading to inhibition.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to cytotoxic effects.

Q & A

Q. How can researchers leverage machine learning to predict novel applications of this compound?

- Methodological Answer :

Dataset Curation : Compile historical data on sulfolane analogs (reactivity, solubility) into structured databases.

Model Training : Use random forest or neural networks to correlate molecular descriptors with application potential (e.g., electrolyte performance).

Validation : Partner with experimental labs to test top predictions, iterating based on empirical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.